

3-Cyclohexyl-L-alanine chemical properties and structure

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Compound of Interest

Compound Name: 3-Cyclohexyl-L-alanine

Cat. No.: B555065

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An In-depth Technical Guide to 3-Cyclohexyl-L-alanine

This guide provides a comprehensive overview of the chemical properties, structure, and experimental methodologies related to **3-Cyclohexyl-L-alanine**, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

3-Cyclohexyl-L-alanine, also known as L-Cyclohexylalanine (L-Cha), is a non-proteinogenic amino acid derivative of L-phenylalanine. Its structure, featuring a cyclohexyl ring instead of a phenyl ring, imparts unique properties that are leveraged in peptide synthesis to enhance metabolic stability and bioavailability.[1] It is classified as an L-alpha-amino acid.[2]

Structural Identifiers

The unambiguous identification of **3-Cyclohexyl-L-alanine** is established through several standardized nomenclature systems.

Identifier	Value
IUPAC Name	(2S)-2-amino-3-cyclohexylpropanoic acid[2][3][4]
CAS Number	27527-05-5[1][4][5][6]
SMILES	C1CCC(CC1)C--INVALID-LINK--O)N[3][4]
InChI	InChI=1S/C9H17NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m0/s1[2][3]
InChIKey	ORQXBVXKKBGUSBA-QMMMGPBSA-N[2][4]

Physicochemical Properties

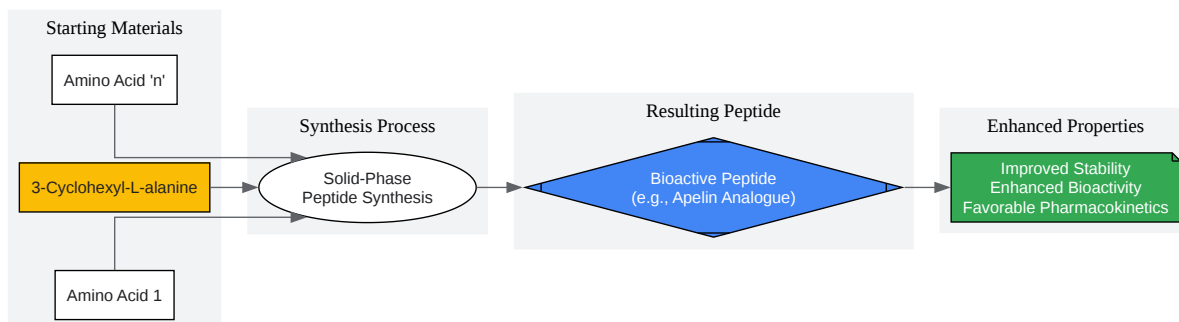
The following table summarizes the key physicochemical properties of **3-Cyclohexyl-L-alanine**. These properties are crucial for its handling, formulation, and application in various experimental and developmental contexts.

Property	Value	Source
Molecular Formula	C9H17NO2	[1][3][4][5][6]
Molecular Weight	171.24 g/mol	[4][6][7][8]
Appearance	White to off-white solid/powder	[1][4][8]
Melting Point	322 °C	[8]
Boiling Point	307.1 ± 25.0 °C (Predicted)	[8]
Density	1.075 ± 0.06 g/cm ³ (Predicted)	[8]
Water Solubility	2.52 mg/mL (Predicted)	[2]
pKa (Acidic)	2.33 - 2.73 (Predicted)	[2][8]
pKa (Basic)	9.52 (Predicted)	[2]
LogP	-0.51 to 1.91 (Predicted/Calculated)	[2]
Optical Rotation	[α] ²⁰ /D = +9 ± 2° (c=1 in 1N HCl)	[1]

Role in Peptide Synthesis and Drug Development

3-Cyclohexyl-L-alanine serves as a crucial building block in the synthesis of peptides and peptidomimetics.[1][9] Its incorporation can enhance the stability, bioactivity, and pharmacokinetic profile of peptide-based drugs.[1] The bulky and lipophilic cyclohexyl side chain can influence peptide conformation, potentially leading to improved receptor binding and selectivity.[1]

This amino acid is particularly utilized in the development of therapeutics for a range of conditions, including neurological and metabolic disorders.[1] For instance, it has been used to create metabolically stable apelin-analogues, which are potent activators of the apelin receptor, and to modify atrial natriuretic peptides involved in regulating body fluid and blood pressure. [10]



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Role of **3-Cyclohexyl-L-alanine** in Peptide Synthesis.

Experimental Protocols

Synthesis of 3-Cyclohexyl-L-alanine

A common method for synthesizing L-Cyclohexylalanine is through the hydrogenation of L-phenylalanine.[8]

Objective: To reduce the phenyl ring of L-phenylalanine to a cyclohexyl ring.

Materials:

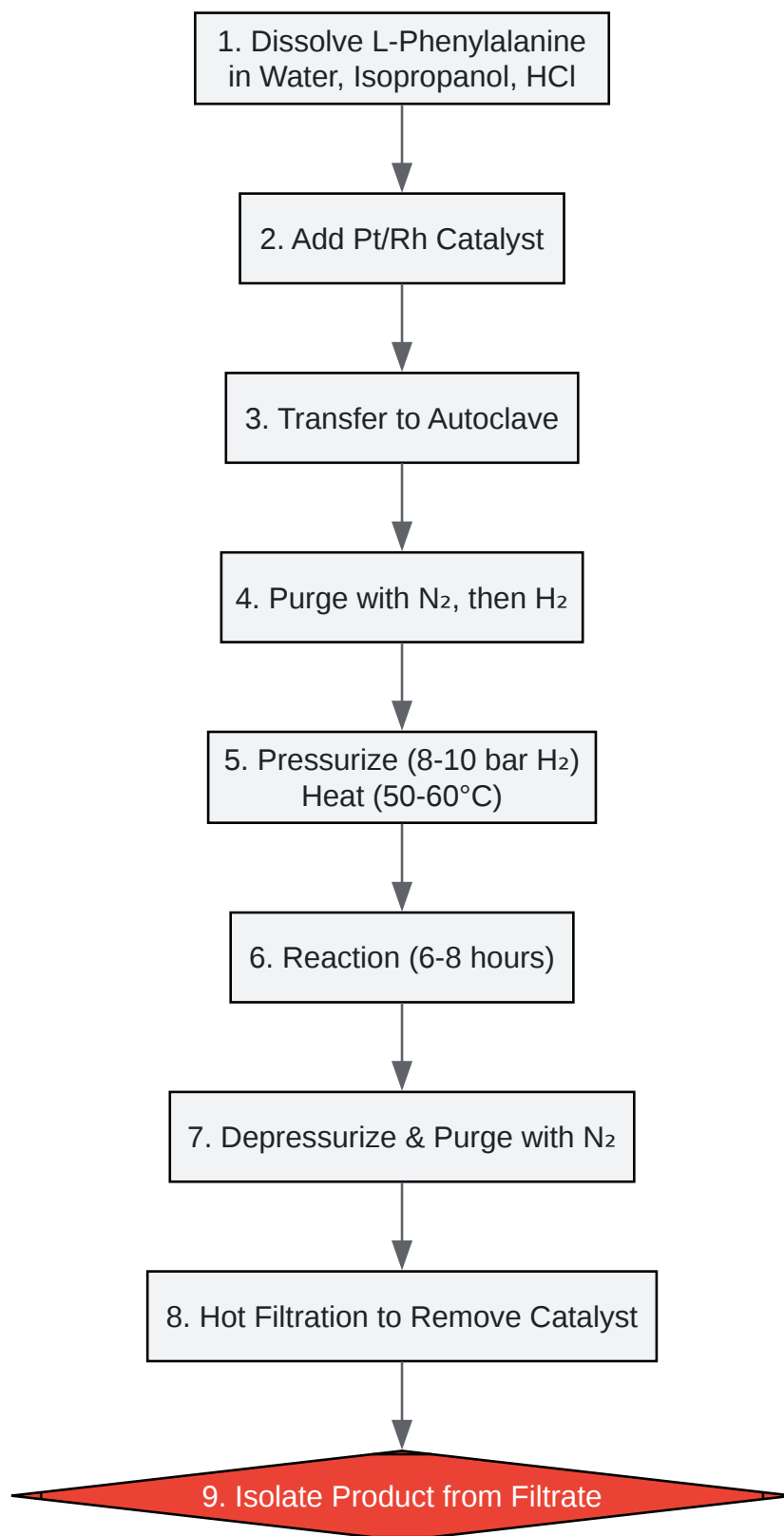
- L-phenylalanine (20 g, 121 mmol)[8]
- Deionized water (200 ml)[8]
- Isopropanol (200 ml)[8]
- 37% Hydrochloric acid (12.2 ml, 146 mmol)[8]
- Pt/Rh catalyst (4% Pt + 1% Rh on activated carbon, ~50% water content, 2 g)[8]

- Hydrogen (H₂) gas
- Nitrogen (N₂) gas
- Hydrogenation autoclave[8]
- Nutsche filter

Procedure:

- Preparation of Reaction Mixture: In a suitable vessel, dissolve or suspend 20 g of L-phenylalanine in a mixture of 200 ml of deionized water, 200 ml of isopropanol, and 12.2 ml of 37% hydrochloric acid.[8]
- Catalyst Addition: Add 2 g of the Pt/Rh on activated carbon catalyst to the mixture.[8]
- Hydrogenation:
 - Transfer the reaction mixture to a hydrogenation autoclave.[8]
 - Purge the autoclave three times with nitrogen gas to create an inert atmosphere.[8]
 - Flush the system twice with hydrogen gas.[8]
 - Pressurize the autoclave with hydrogen to 8-10 bar.[8]
 - Heat the reaction system to 50-60°C.[8]
- Reaction Monitoring: Maintain the conditions for approximately 6 to 8 hours, or until hydrogen uptake ceases.[8]
- Work-up:
 - Depressurize the autoclave and purge three times with nitrogen.[8]
 - Filter the hot reaction mixture through a nutsche filter to remove the catalyst.[8]
 - Wash the catalyst with 50 ml of deionized water.[8]

- The resulting filtrate contains the product, which can be isolated and purified using standard techniques such as crystallization.



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Workflow for the Synthesis of **3-Cyclohexyl-L-alanine**.

Analytical Characterization

The identity and purity of **3-Cyclohexyl-L-alanine** are confirmed using various spectroscopic techniques. While specific experimental parameters for this exact molecule are not detailed in the provided search results, standard protocols are as follows.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the carbon-hydrogen framework of the molecule.
- Protocol:
 - Prepare a sample by dissolving a few milligrams of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
 - Transfer the solution to an NMR tube.
 - Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Process the data (Fourier transform, phase correction, baseline correction).
 - Analyze the spectra for chemical shifts, coupling constants, and integration to confirm the structure. Predicted ¹³C NMR data is available for reference.[2]

B. Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Protocol:
 - Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.[3]
 - Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

- Analyze the spectrum for characteristic absorption bands corresponding to N-H (amine), C-H (cyclohexyl), C=O (carboxylic acid), and O-H (carboxylic acid) vibrations. A reference spectrum is available on PubChem, acquired using a Bruker Tensor 27 FT-IR.[3]

C. Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern.
- Protocol:
 - Dissolve the sample in a suitable solvent (e.g., methanol/water).
 - Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.
 - Acquire the mass spectrum in both positive and negative ion modes.
 - Analyze the spectrum for the molecular ion peak ($[M+H]^+$ or $[M-H]^-$) to confirm the molecular weight. The exact mass is 171.125931 Da.

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